
2-(1,4-Oxathian-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Oxathian-2-yl)acetic acid is an organic compound with the molecular formula C6H10O3S It is a derivative of oxathiane, a heterocyclic compound containing both oxygen and sulfur atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-oxathian-2-yl)acetic acid typically involves the intramolecular dehydration of 2-(2-hydroxyethylthio)acetic acid . This precursor hydroxy-acid is formed by the hydrolysis of the product obtained from the free radical addition of thioglycolic acid to vinyl acetate . The reaction conditions for this synthesis often include the use of potassium fluoride in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route mentioned above to achieve higher yields and purity, possibly through the use of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Oxathian-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(1,4-Oxathian-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(1,4-oxathian-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its sulfur atom can participate in redox reactions, while the carboxylic acid group can undergo typical acid-base reactions. These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Oxathian-2-one: A closely related compound with similar chemical properties.
5-Methyl-1,4-oxathian-2-one: Another derivative with a methyl group substitution.
1,4-Oxathiepan-2-one: A compound with an additional methylene group in the ring structure.
Uniqueness
2-(1,4-Oxathian-2-yl)acetic acid is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms
Properties
CAS No. |
1520913-06-7 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-(1,4-oxathian-2-yl)acetic acid |
InChI |
InChI=1S/C6H10O3S/c7-6(8)3-5-4-10-2-1-9-5/h5H,1-4H2,(H,7,8) |
InChI Key |
UNUOQPWHUPOJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(O1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


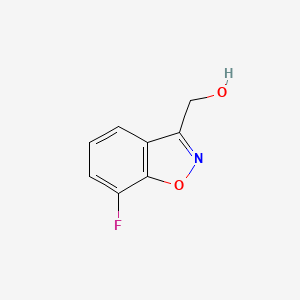
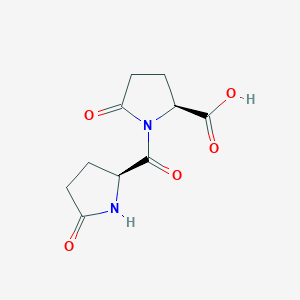

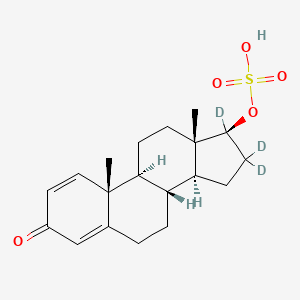
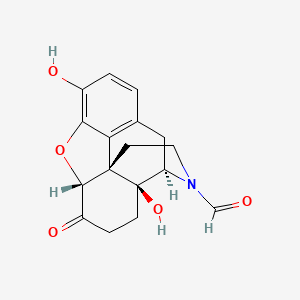


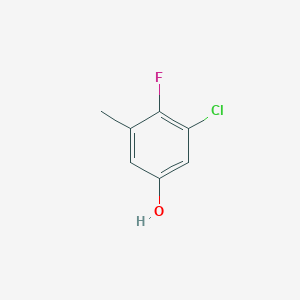
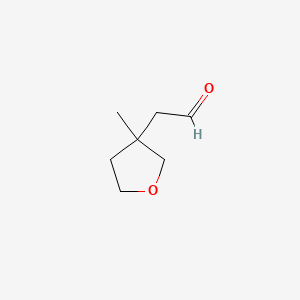
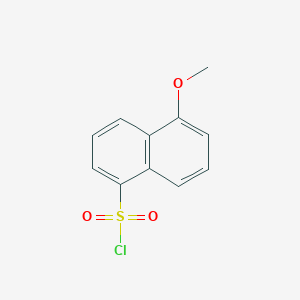

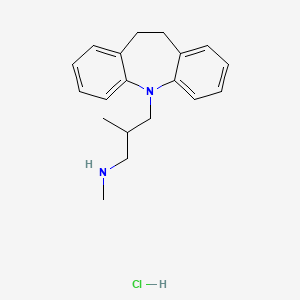
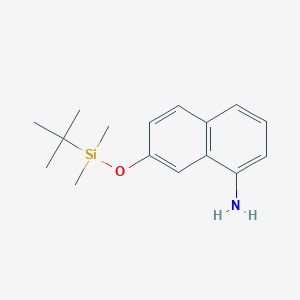
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B13450775.png)
